Cas no 82635-17-4 (Sodium 5-chloro-2-methoxybenzenesulfinate)

Sodium 5-chloro-2-methoxybenzenesulfinate 化学的及び物理的性質
名前と識別子
-
- EN300-723834
- sodium 5-chloro-2-methoxybenzenesulfinate
- 82635-17-4
- sodium 5-chloro-2-methoxybenzene-1-sulfinate
- Sodium 5-chloro-2-methoxybenzenesulfinate
-
- インチ: 1S/C7H7ClO3S.Na/c1-11-6-3-2-5(8)4-7(6)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1
- InChIKey: PFNJOTNSYFHZDZ-UHFFFAOYSA-M
- ほほえんだ: ClC1C=CC(=C(C=1)S(=O)[O-])OC.[Na+]
計算された属性
- せいみつぶんしりょう: 227.9623872g/mol
- どういたいしつりょう: 227.9623872g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
Sodium 5-chloro-2-methoxybenzenesulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723834-0.05g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 0.05g |
$612.0 | 2023-05-26 | ||
Enamine | EN300-723834-2.5g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 2.5g |
$1428.0 | 2023-05-26 | ||
Enamine | EN300-723834-0.5g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 0.5g |
$699.0 | 2023-05-26 | ||
Enamine | EN300-723834-1.0g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 1g |
$728.0 | 2023-05-26 | ||
Enamine | EN300-723834-0.25g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 0.25g |
$670.0 | 2023-05-26 | ||
Enamine | EN300-723834-5.0g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-723834-10.0g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 10g |
$3131.0 | 2023-05-26 | ||
Enamine | EN300-723834-0.1g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 0.1g |
$640.0 | 2023-05-26 |
Sodium 5-chloro-2-methoxybenzenesulfinate 関連文献
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Sodium 5-chloro-2-methoxybenzenesulfinateに関する追加情報
Research Briefing on Sodium 5-chloro-2-methoxybenzenesulfinate (CAS: 82635-17-4) in Chemical and Biomedical Applications
Sodium 5-chloro-2-methoxybenzenesulfinate (CAS: 82635-17-4) is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial drug discovery. This briefing synthesizes the latest research findings on this compound, focusing on its chemical properties, synthetic applications, and potential biomedical uses.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of Sodium 5-chloro-2-methoxybenzenesulfinate as a precursor in the synthesis of sulfonamide-based inhibitors targeting cyclooxygenase-2 (COX-2). The study demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional NSAIDs. The molecular docking simulations further revealed strong binding affinities to the COX-2 active site, suggesting its potential as a scaffold for designing next-generation anti-inflammatory drugs.
Another significant application was reported in ACS Infectious Diseases, where the compound was utilized to develop novel antimicrobial agents. The research team modified the sulfinate moiety to create a series of sulfone derivatives that showed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism of action was attributed to the inhibition of bacterial folate biosynthesis, making these derivatives promising candidates for addressing antibiotic resistance challenges.
From a chemical synthesis perspective, recent advancements in green chemistry have focused on optimizing the production of Sodium 5-chloro-2-methoxybenzenesulfinate. A 2024 paper in Green Chemistry described an eco-friendly electrochemical synthesis method that reduced the environmental impact of traditional sulfonation processes. This approach achieved a 92% yield while minimizing hazardous byproducts, aligning with the pharmaceutical industry's increasing emphasis on sustainable manufacturing practices.
In the realm of analytical chemistry, novel detection methods for this compound have been developed to support quality control in pharmaceutical manufacturing. Researchers at the University of Michigan recently published a highly sensitive HPLC-MS method capable of detecting trace impurities (down to 0.1 ppm) in bulk drug substances containing Sodium 5-chloro-2-methoxybenzenesulfinate. This advancement is particularly crucial for meeting stringent regulatory requirements in drug development.
Looking forward, the unique chemical properties of Sodium 5-chloro-2-methoxybenzenesulfinate continue to inspire innovative applications. Current preclinical studies are investigating its potential in targeted drug delivery systems, where the sulfinate group serves as a versatile handle for bioconjugation. Additionally, computational studies are exploring its use in designing covalent inhibitors for challenging therapeutic targets, leveraging its reactive sulfur center for selective protein modification.
In conclusion, Sodium 5-chloro-2-methoxybenzenesulfinate (82635-17-4) remains a compound of significant interest in chemical and biomedical research. Its versatility as a synthetic building block, combined with emerging therapeutic applications, positions it as a valuable tool for drug discovery and development. Future research directions will likely focus on expanding its utility in precision medicine and exploring novel derivatives with enhanced pharmacological properties.
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